molecular formula C20H31F3NO7PS B2714729 ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate CAS No. 255872-07-2

ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate

Cat. No.: B2714729
CAS No.: 255872-07-2
M. Wt: 517.5
InChI Key: KREHTTSFYWSORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate is a highly specialized organophosphorus compound featuring a unique combination of functional groups: a diisobutoxyphosphoryl moiety, a trifluoromethyl group, and a 4-methylphenylsulphonyl (tosyl) amino substituent. Its molecular formula is C₁₉H₂₉F₃NO₆PS (calculated based on structural analysis), and it is hypothesized to exhibit dual reactivity due to the phosphonate ester and sulfonamide groups.

Properties

IUPAC Name

ethyl 2-[bis(2-methylpropoxy)phosphoryl]-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31F3NO7PS/c1-7-29-18(25)19(20(21,22)23,24-33(27,28)17-10-8-16(6)9-11-17)32(26,30-12-14(2)3)31-13-15(4)5/h8-11,14-15,24H,7,12-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREHTTSFYWSORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=C(C=C1)C)P(=O)(OCC(C)C)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31F3NO7PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a catalyst in certain reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used as an additive in lubricants and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with enzymes and proteins, inhibiting their activity or altering their function. The trifluoro group can enhance the compound’s stability and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphonate Esters with Alkyl/Aryl Substituents

The diisobutoxyphosphoryl group in the target compound distinguishes it from simpler phosphonate esters. For example:

Compound Name Molecular Formula Key Functional Groups Applications/Properties Reference
3,3-Dimethylbutyl isopropylphosphonofluoridate C₉H₂₀FO₂P Phosphonofluoridate, alkyl chains Nerve agent analogs; Schedule 1A
Target Compound C₁₉H₂₉F₃NO₆PS Diisobutoxyphosphoryl, sulfonamide Hypothesized: Catalytic intermediates

Key Differences :

  • The trifluoromethyl group introduces electron-withdrawing effects, altering reactivity in nucleophilic substitutions compared to non-fluorinated analogs .
Sulfonamide-Containing Compounds

The 4-methylphenylsulphonylamino group parallels sulfonylurea herbicides but differs in backbone structure:

Compound Name Molecular Formula Key Functional Groups Applications Reference
Triflusulfuron Methyl Ester C₁₅H₁₆F₃N₅O₆S Triazine, sulfonylurea, trifluoro Herbicide
Target Compound C₁₉H₂₉F₃NO₆PS Phosphonate, sulfonamide, trifluoro Unknown (research use)

Key Differences :

  • Triflusulfuron methyl ester’s triazine-sulfonylurea backbone targets acetolactate synthase (ALS) in plants, while the target compound’s phosphonate-sulfonamide structure may interact with phosphatases or proteases .
  • The ethyl ester in the target compound likely improves lipid solubility compared to methyl esters, affecting bioavailability .
Fluorinated Amino Acid Derivatives

Fluorinated propanoate esters share structural motifs but differ in substitution patterns:

Compound Name Molecular Formula Key Functional Groups Applications Reference
Ethyl (2S)-2-Amino-3-(4-fluorophenyl)propanoate C₁₁H₁₄FNO₂ Fluorophenyl, ethyl ester, amino Pharmaceutical intermediate
Target Compound C₁₉H₂₉F₃NO₆PS Trifluoro, sulfonamide, phosphonate Research applications

Key Differences :

  • The target compound’s trifluoromethyl group increases electronegativity and metabolic stability compared to monofluorinated analogs .
  • The phosphonate-sulfonamide hybrid structure may enable dual-mode inhibition mechanisms, unlike single-functional-group derivatives .

Research Findings and Hypotheses

  • Synthetic Challenges : The steric hindrance from diisobutoxy and tosyl groups complicates purification, as seen in related phosphonate-sulfonamide syntheses .
  • Reactivity : The compound’s phosphonate ester is expected to undergo hydrolysis under alkaline conditions, while the sulfonamide group may resist nucleophilic attack, as observed in triflusulfuron derivatives .

Biological Activity

Ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate is a phosphonated compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C20H31F3NO9PS
  • Molecular Weight : 549.495
  • CAS Number : 255872-07-2

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and modulate signaling pathways. The presence of the phosphonate group is crucial for its interaction with biological targets, particularly in enzyme inhibition related to metabolic pathways.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various phosphatases and kinases. This inhibition can lead to alterations in cellular signaling and metabolic processes.

Antitumor Activity

Several studies have investigated the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, including breast and prostate cancer cells, through apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound shows promise in neuroprotection by reducing oxidative stress and inflammation in neuronal cells. Experimental models suggest that it may protect against neurodegenerative diseases by modulating neuroinflammatory responses.

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property may be beneficial in treating conditions such as arthritis and other inflammatory disorders.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to the downregulation of key survival pathways in cancer cells.
  • Neuroprotection : In a model of Alzheimer's disease, treatment with this compound led to improved cognitive function and reduced amyloid-beta accumulation, suggesting a protective effect against neurodegeneration.
  • Inflammation Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum.

Data Tables

PropertyValue
Molecular FormulaC20H31F3NO9PS
Molecular Weight549.495
CAS Number255872-07-2
Antitumor ActivityYes
Neuroprotective ActivityYes
Anti-inflammatory ActivityYes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate, and how can intermediates be characterized?

  • Methodology :

  • Phosphorylation : Introduce the diisobutoxyphosphoryl group via reaction with diisobutyl phosphite in anhydrous conditions, as described for analogous phosphorylated esters .
  • Sulfonamide Formation : React the intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base .
  • Characterization : Use 1H NMR^1 \text{H NMR} (e.g., δ 1.2–1.4 ppm for ethyl ester protons), 19F NMR^{19} \text{F NMR} (for trifluoromethyl groups), and LC-MS to confirm molecular weight (expected [M+H]+^+ ~600–650 Da) .

Q. How can researchers assess the hydrolytic stability of the diisobutoxyphosphoryl and ethyl ester groups under physiological conditions?

  • Methodology :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 4.0, 7.4, 9.0) at 37°C and monitor degradation via HPLC. The ethyl ester is prone to hydrolysis in alkaline conditions, while the phosphoryl group may degrade under acidic conditions .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare with structurally similar esters (e.g., ethyl 3-(methylsulfonyl)propanoate ).

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., 31P NMR^{31} \text{P NMR} shifts) for phosphorylated intermediates?

  • Methodology :

  • 2D NMR Techniques : Use 1H-31P HMBC^1 \text{H-}^{31} \text{P HMBC} to correlate phosphorus with adjacent protons, resolving ambiguities in phosphorylation sites .
  • Computational Validation : Compare experimental 31P NMR^{31} \text{P NMR} shifts with density functional theory (DFT)-calculated values for proposed structures .

Q. How can structure-activity relationship (SAR) studies optimize the trifluoromethyl and sulfonamide moieties for enzyme inhibition?

  • Methodology :

  • Analog Synthesis : Replace the 4-methylphenylsulphonyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky (e.g., biphenyl) substituents, as seen in related sulfonamide derivatives .
  • Enzyme Assays : Test inhibitory activity against serine hydrolases or phosphatases using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) .

Q. What analytical challenges arise in quantifying trace impurities (e.g., de-esterified byproducts) during scale-up?

  • Methodology :

  • HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor for impurities like 3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoic acid (mass ~400 Da) .
  • Forced Degradation : Expose the compound to heat, light, and humidity to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(diisobutoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.